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molecular formula C3H4N2O3 B8436323 1,2,4-Oxadiazinane-3,5-dione

1,2,4-Oxadiazinane-3,5-dione

Cat. No. B8436323
M. Wt: 116.08 g/mol
InChI Key: QCDKMJWIBJTRPD-UHFFFAOYSA-N
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Patent
US04459403

Procedure details

A solution of 1.16 g (0.010 of 6H-1,2,4-oxadiazin-3,5-(2H,4H)-dione, 5 mg of ammonium sulfate, 2.49 g (0.029 mole) of piperazine and 20 ml of hexamethyldisilazane in 40 ml of dry freshly distilled dioxane is refluxed for 17 hours. After cooling, the dioxane and hexamethyldisilazane are removed in vacuo and the syrupy residue is dried on a vacuum pump for 2 hours. The resulting semi-solid residue is triturated with 100 ml of petroleum ether and filtered to yield 0.78 g (42 percent) of 5-(1-piperazinyl)-6H-1,2,4-oxadiazin-3(2H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][C:5](=O)[NH:4][C:3](=[O:8])[NH:2]1.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C[Si](C)(C)N[Si](C)(C)C>O1CCOCC1>[N:16]1([C:5]2[CH2:6][O:1][NH:2][C:3](=[O:8])[N:4]=2)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1NC(NC(C1)=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
2.49 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the dioxane and hexamethyldisilazane are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the syrupy residue is dried on a vacuum pump for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting semi-solid residue is triturated with 100 ml of petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC(NOC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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